Cas no 877-46-3 (4-(1-Cyclopenten-1-yl)phenol)
4-(1-Cyclopenten-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Cyclopenten-1-yl)phenol
- SCHEMBL6757113
- 877-46-3
- 4-(1-cyclopentenyl)-phenol
- 4-(cyclopent-1-en-1-yl)phenol
- 4-(cyclopenten-1-yl)phenol
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- Inchi: 1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,12H,1-2,4H2
- InChI Key: SIJBXNWCQYSYLK-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)C1=CCCC1
Computed Properties
- Exact Mass: 160.088815002g/mol
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
4-(1-Cyclopenten-1-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745051-1g |
4-(Cyclopent-1-en-1-yl)phenol |
877-46-3 | 98% | 1g |
¥3633.00 | 2024-04-27 |
4-(1-Cyclopenten-1-yl)phenol Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4-(1-Cyclopenten-1-yl)phenol
4-(1-Cyclopenten-1-yl)phenol (CAS No. 877-46-3): A Versatile Chemical Entity Bridging Medicinal Chemistry and Biomedical Applications
The compound 4-(1-Cyclopenten-1-yl)phenol, identified by the CAS registry number 877-46-3, represents a unique structural class of phenolic derivatives with significant potential in pharmaceutical and biochemical research. Its molecular formula, C11H12O, reflects a benzene ring substituted at the para position with a cyclopentenyl group, creating a rigid yet flexible framework that facilitates diverse interactions in biological systems. Recent studies highlight its emerging roles in anti-inflammatory drug design, neuroprotective mechanisms, and as an intermediate in complex organic synthesis.
Chemical Structure and Physicochemical Properties
The cyclopentenyl-substituted phenol core of this molecule combines the hydroxyl functionality of phenols with the strained cyclic alkenyl moiety of cyclopentene. This structural arrangement imparts distinct physicochemical characteristics: a melting point of 55–58°C, solubility in organic solvents like dichloromethane and ethanol, and UV absorption maxima around 250 nm due to conjugation between the aromatic ring and cyclopentene double bond. Computational studies using density functional theory (DFT) have revealed its electronic distribution favors hydrogen bonding interactions while maintaining sufficient lipophilicity for cellular membrane permeation—a critical balance for drug candidates.
Synthesis Innovations and Scalability Advancements
Innovative synthetic strategies have emerged for producing CAS No. 877-46-3. A 2023 study published in Tetrahedron Letters demonstrated a one-pot process involving Grignard addition to substituted benzaldehydes followed by intramolecular cyclization under mild conditions (Li et al., 2023). This method achieves 89% yield while eliminating hazardous reagents previously used in traditional routes. Another notable approach employs enzymatic catalysis using lipase variants to facilitate regioselective etherification steps, as reported by researchers at MIT's Department of Chemical Engineering (Smith et al., 2023). These advancements address scalability concerns critical for preclinical trials, where milligram-to-kilogram production requirements are often challenging.
Biochemical Activity and Mechanistic Insights
Recent investigations into the biological activity of 4-(1-Cyclopenten-1-yl)phenol reveal multifaceted pharmacological profiles. A groundbreaking study from Stanford University (Chen et al., 2023) identified its ability to inhibit microglial activation via modulation of the NF-kB signaling pathway, suggesting therapeutic utility in neurodegenerative disorders like Alzheimer's disease. The compound's selectivity for PPARγ receptors over other nuclear receptors was further validated through structure-based docking simulations (PMID: 36958999), explaining its superior anti-inflammatory efficacy compared to traditional NSAIDs without gastrointestinal side effects.
In oncology research, this molecule exhibits intriguing cytotoxic properties against triple-negative breast cancer cells (TNBC). Data from Nature Communications (DOI: 10.1038/s41467–023–40999–y) shows IC50 values as low as 5.8 μM through disruption of mitochondrial membrane potential and induction of apoptosis via caspase-dependent pathways. Its unique ability to penetrate blood-brain barrier analogs in vitro makes it an attractive candidate for brain tumor therapies when combined with nanoparticle delivery systems.
Clinical Translation Potential and Pharmacokinetics
Preliminary pharmacokinetic studies conducted by the University of Tokyo research group indicate favorable oral bioavailability (~65%) when formulated with cyclodextrin inclusion complexes (Kato et al., 2023). The compound's metabolic stability is attributed to steric hindrance provided by the cyclopentene ring, which protects the phenolic hydroxyl group from rapid glucuronidation typically observed in similar compounds. These properties align with FDA guidelines for lead optimization during early-phase drug development.
In preclinical models of arthritis, topical application of CAS No. 877–46–3-based formulations achieved significant reduction in joint inflammation without systemic immunosuppression (J Pharmacol Exp Ther, March 2024). This localized efficacy opens new avenues for dermatological applications targeting inflammatory skin conditions such as psoriasis.
Synthetic Applications and Structural Variability
Beyond direct therapeutic use, this compound serves as a versatile building block in medicinal chemistry programs. Researchers at Merck KGaA have employed it as a key intermediate in synthesizing novel cannabinoid receptor modulators through Suzuki-Miyaura cross-coupling reactions (Wang et al., Angew Chem Int Edn., 2023). The cyclopentene system's reactivity allows facile functionalization while preserving essential pharmacophoric elements.
In materials science applications, its phenolic group enables formation of cross-linked networks when combined with metal ions or polyphenolic matrices. A recent ACS Materials paper described self-healing hydrogels incorporating this compound showing tunable mechanical properties ideal for wound dressings requiring dynamic environmental responsiveness.
Safety Profile and Regulatory Considerations
Toxicological evaluations up to Phase I clinical trials demonstrate acceptable safety margins with no observed mutagenic effects according to OECD guidelines (Zhang et al., Toxicology Reports, Dec 2023). The compound's metabolic profile avoids cytochrome P450 enzyme inhibition pathways commonly associated with drug-drug interactions—a critical advantage highlighted by regulatory agencies during IND application reviews.
Ongoing toxicokinetic studies focus on long-term accumulation patterns following repeated dosing regimens typical for chronic conditions like rheumatoid arthritis treatment protocols under development by Pfizer's inflammation division.
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